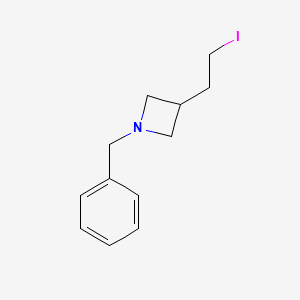

1-Benzyl-3-(2-iodoethyl)azetidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H16IN |

|---|---|

Molecular Weight |

301.17 g/mol |

IUPAC Name |

1-benzyl-3-(2-iodoethyl)azetidine |

InChI |

InChI=1S/C12H16IN/c13-7-6-12-9-14(10-12)8-11-4-2-1-3-5-11/h1-5,12H,6-10H2 |

InChI Key |

UAUOGERKHJWWDB-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1CC2=CC=CC=C2)CCI |

Origin of Product |

United States |

Synthetic Methodologies for 1 Benzyl 3 2 Iodoethyl Azetidine

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 1-benzyl-3-(2-iodoethyl)azetidine reveals several logical bond disconnections that form the basis for plausible synthetic strategies. The primary disconnections involve the formation of the azetidine (B1206935) ring and the introduction of the benzyl (B1604629) and iodoethyl substituents.

The construction of the strained azetidine ring is a central challenge in the synthesis of this target molecule. Two primary retrosynthetic approaches are considered:

C-N Bond Formation via Intramolecular Cyclization: This is a common and effective strategy for forming the azetidine ring. jmchemsci.comsmolecule.com The key disconnection is one of the carbon-nitrogen bonds within the ring. This leads to an acyclic precursor containing a nucleophilic nitrogen atom and an electrophilic carbon center at a suitable distance (typically a 1,3-relationship). A common precursor for this approach is a γ-amino alcohol or a derivative thereof, where the hydroxyl group is converted into a good leaving group (e.g., a mesylate or tosylate) to facilitate intramolecular nucleophilic substitution by the amine.

Ring Expansion or Contraction Strategies: Although less common for this specific substitution pattern, ring expansion of a corresponding aziridine (B145994) derivative or contraction of a pyrrolidine (B122466) precursor are alternative strategies for forming the azetidine core. google.commdpi.com For instance, a one-carbon ring expansion of a suitably substituted aziridine could theoretically yield the desired azetidine skeleton. google.comnih.gov

The introduction of the benzyl group and the iodoethyl side chain can be achieved at various stages of the synthesis.

N-Benzylation: The benzyl group is typically introduced by the reaction of a primary or secondary amine with a benzyl halide (e.g., benzyl bromide or benzyl chloride) or through reductive amination with benzaldehyde (B42025). In the context of the target molecule, the benzyl group can be introduced early in the synthesis, for example, by reacting benzylamine (B48309) with a suitable electrophile to form the acyclic precursor for cyclization. nih.gov

Introduction of the Iodoethyl Group: The 2-iodoethyl side chain is most logically installed from a precursor containing a 2-hydroxyethyl group. This can be achieved through a two-step process: activation of the primary alcohol, for instance, by conversion to a mesylate or tosylate, followed by nucleophilic substitution with an iodide salt (e.g., sodium iodide or potassium iodide). This transformation is a standard procedure in organic synthesis. Another approach involves the direct conversion of the alcohol to the iodide using reagents like triphenylphosphine (B44618), iodine, and imidazole (B134444).

A plausible retrosynthetic pathway is outlined below:

Scheme 1: Retrosynthetic Analysis of this compound

Comprehensive Review of Synthetic Routes to the Compound

Formation of the Azetidine Core

Nitrogen Protecting Group Chemistry for Azetidine Synthesis

The selection of an appropriate nitrogen protecting group is paramount in azetidine chemistry. This group must be stable under the conditions required for ring construction and subsequent modifications, yet readily cleavable to allow for further derivatization.

Commonly employed nitrogen protecting groups in the synthesis of substituted azetidines include the benzyloxycarbonyl (Cbz) and various sulfonyl derivatives. The Cbz group is frequently introduced using benzyl chloroformate under basic conditions and can be removed via hydrogenolysis, a method that is orthogonal to many other protecting groups. total-synthesis.comwikipedia.org

N-sulfonyl groups, such as tosyl (Ts) or nosyl (Ns), are also valuable for activating the amide nitrogen and stabilizing anionic intermediates. acs.orgnih.gov These groups can be introduced by reacting the azetidine with the corresponding sulfonyl chloride. Deprotection of N-sulfonylated azetidines can be achieved using reducing agents like magnesium in methanol (B129727) or lithium with a catalytic amount of di-tert-butyl biphenyl. acs.org The choice of the sulfonyl group can be strategic, as some, like the p-methoxybenzenesulfonyl group, are more readily cleaved than the tosyl group. acs.org

Installation of the Benzyl Group

The introduction of the benzyl group onto the azetidine nitrogen can be accomplished through several established methods, primarily N-alkylation and reductive amination.

N-Alkylation Methodologies on the Azetidine Nitrogen

Direct N-alkylation of a pre-formed azetidine ring with a benzyl halide, such as benzyl bromide, is a common and effective strategy. These reactions are typically performed in the presence of a base to neutralize the hydrogen halide byproduct. The choice of solvent can influence the reaction's efficiency, with polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) often being employed. researchgate.net For instance, the reaction of an amine with benzyl bromide in DMSO can proceed overnight at ambient temperature. chemspider.com In some cases, heating may be required to drive the reaction to completion. nih.gov

A practical synthesis of 1-benzylazetidin-3-ol (B1275582), a precursor to the target molecule, involves the reaction of benzylamine with 2-(chloromethyl)oxirane in water, followed by cyclization in acetonitrile (B52724) with sodium carbonate. nih.gov

| Reactants | Reagents | Solvent | Temperature | Time | Yield | Reference |

| Azetidine | Benzyl bromide, Base | DMF or DMSO | Ambient to elevated | Varies | Good | researchgate.netchemspider.com |

| Benzylamine | 2-(chloromethyl)oxirane, Na2CO3 | Water, then Acetonitrile | 0-5 °C, then 80-90°C | 16 h, then 16 h | - | nih.gov |

Reductive Amination Approaches

Reductive amination offers an alternative route to N-benzylated azetidines. This one-pot reaction involves the condensation of an azetidine with benzaldehyde to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH3CN) being particularly effective due to their selectivity for the iminium ion over the aldehyde. nih.gov

The reaction is typically carried out in a suitable solvent, such as dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE), often with the addition of a mild acid catalyst to facilitate iminium ion formation. While a direct example for the reductive amination of azetidine with benzaldehyde is not detailed, the general methodology is widely applied for the synthesis of secondary and tertiary amines. nih.govresearchgate.netresearchgate.netscite.ai

| Reactants | Reagents | Solvent | Key Features | Reference |

| Azetidine, Benzaldehyde | NaBH(OAc)3 or NaBH3CN | Dichloromethane or Dichloroethane | One-pot procedure, mild conditions | nih.gov |

Introduction of the Iodoethyl Side Chain

The final key transformation in the synthesis of this compound is the introduction of the iodoethyl side chain. This is typically achieved by converting a precursor containing a 2-hydroxyethyl group at the 3-position of the azetidine ring.

Conversion of Hydroxyl to Iodide (e.g., Finkelstein, Appel Reactions)

The conversion of a primary alcohol, such as 2-(1-benzylazetidin-3-yl)ethanol, to the corresponding iodide is a crucial step. The Finkelstein and Appel reactions are two prominent methods for this transformation.

The Finkelstein reaction involves the treatment of an alkyl halide (typically a chloride or bromide) or a sulfonate ester with an excess of an alkali metal iodide, such as sodium iodide, in a solvent like acetone. iitk.ac.inbyjus.comwikipedia.orgorganic-chemistry.orglscollege.ac.in The reaction is driven to completion by the precipitation of the less soluble sodium chloride or bromide. For the conversion of an alcohol, it would first need to be transformed into a good leaving group, such as a tosylate or mesylate.

The Appel reaction , on the other hand, provides a direct conversion of an alcohol to an iodide. synarchive.comwikipedia.orgnrochemistry.comorganic-chemistry.org This reaction is typically carried out using triphenylphosphine (PPh3) and iodine (I2) or carbon tetraiodide (CI4). wikipedia.org A common set of conditions involves the use of triphenylphosphine, iodine, and imidazole in a solvent like dichloromethane. nrochemistry.comcommonorganicchemistry.com The reaction proceeds via an SN2 mechanism, resulting in the inversion of stereochemistry at the carbon bearing the hydroxyl group. nrochemistry.comorganic-chemistry.orgcommonorganicchemistry.com

| Reaction | Reagents | Solvent | Mechanism | Key Features | Reference |

| Finkelstein | NaI (from a tosylate/mesylate precursor) | Acetone | SN2 | Driven by precipitation of NaCl/NaBr | byjus.comwikipedia.org |

| Appel | PPh3, I2, Imidazole | Dichloromethane | SN2 | Direct conversion of alcohol to iodide | nrochemistry.comcommonorganicchemistry.com |

Direct Halogenation Strategies

While less common for this specific transformation, direct halogenation strategies could potentially be employed. These methods would involve the direct replacement of a C-H bond with a C-I bond on the ethyl side chain. However, such reactions often lack selectivity and may require harsh conditions, making the conversion of a hydroxyl group a more controlled and preferred approach.

Multi-step Elaboration of an Ethyl Precursor

The synthesis of this compound is typically achieved through a multi-step process starting from a more readily available precursor, such as 1-benzyl-3-(2-hydroxyethyl)azetidine. This precursor can be synthesized through various established methods for constructing the azetidine ring. nih.govmdpi.com One common approach involves the reaction of benzylamine with a suitable dielectrophile. nih.gov

The crucial final step in this sequence is the conversion of the primary alcohol in 1-benzyl-3-(2-hydroxyethyl)azetidine to the corresponding iodide. This transformation is a well-established process in organic synthesis, with several reliable methods available. One of the most common and effective methods is the Appel reaction. organic-chemistry.orgwikipedia.orgcommonorganicchemistry.com

The Appel reaction utilizes triphenylphosphine (PPh₃) and a halogen source, in this case, iodine (I₂), to convert alcohols to alkyl iodides. wikipedia.orgcommonorganicchemistry.com The reaction proceeds through the formation of an oxyphosphonium intermediate, which is then displaced by the iodide ion in an SN2 reaction. organic-chemistry.orgnrochemistry.com This method is generally high-yielding and proceeds under mild conditions. organic-chemistry.org

An alternative to the classic Appel reaction involves the use of triphenylphosphine, iodine, and imidazole. commonorganicchemistry.com Another effective method for the iodination of alcohols is the use of a cerium(III) chloride heptahydrate/sodium iodide system in acetonitrile. cmu.edu This method offers a mild and efficient alternative for the preparation of a wide variety of alkyl iodides. cmu.edu Additionally, heating alcohols with sodium or potassium iodide in concentrated orthophosphoric acid can also yield the desired iodoalkane. chemguide.co.ukncert.nic.in

A plausible synthetic route starting from benzylamine and epichlorohydrin (B41342) to form the precursor alcohol, followed by iodination, is outlined below:

Scheme 1: Plausible synthetic route to this compound

Optimization of Reaction Conditions and Process Development

The efficiency and success of the synthesis of this compound, particularly the iodination step, are highly dependent on the careful optimization of reaction conditions.

Solvent Selection and Temperature Control Strategies

The choice of solvent can significantly impact the outcome of the iodination reaction. For the Appel reaction, common solvents include dichloromethane (DCM) and acetonitrile. nrochemistry.comsciforum.net Acetonitrile is often a good choice as it is a polar aprotic solvent that can facilitate the SN2 displacement. sciforum.net The use of ionic liquids as both solvent and reagent has also been reported for nucleophilic substitution reactions to form alkyl halides, offering a more environmentally friendly approach. organic-chemistry.org

Temperature control is crucial, especially in the context of the Appel reaction. The initial formation of the phosphonium (B103445) salt is often carried out at a reduced temperature, such as 0 °C, to control the reactivity. nrochemistry.com The subsequent reaction with the alcohol may then be allowed to warm to room temperature. nrochemistry.com For other iodination methods, such as the use of CeCl₃·7H₂O/NaI, refluxing temperatures in acetonitrile may be required for efficient conversion. cmu.edu

Catalyst and Ligand Screening for Enhanced Yield and Selectivity

While the classic Appel reaction is stoichiometric in triphenylphosphine, catalytic versions have been developed. wikipedia.org These systems regenerate the phosphine (B1218219) reagent, reducing waste and simplifying purification. For instance, a catalytic amount of a phosphine can be used with a stoichiometric amount of a regenerating agent like oxalyl chloride. wikipedia.org

In the context of the broader synthesis of substituted azetidines, various catalysts are employed. For example, gold-catalyzed reactions have been used for the stereoselective synthesis of azetidin-3-ones, which can be versatile intermediates. nih.gov Rhodium-catalyzed carbene insertions are another powerful tool for constructing the azetidine ring. acs.org For the iodination step itself, while not strictly catalytic in the traditional sense, the choice of activating agents and additives can be considered a form of catalyst screening. For example, the use of imidazole in the PPh₃/I₂ system can enhance the reaction rate and yield. commonorganicchemistry.com

The development of solid-supported reagents, such as polymer-bound triphenylphosphine or hypervalent iodine catalysts, offers significant advantages in terms of purification and reagent recycling. researchgate.netrsc.org These can be particularly beneficial for process development and scale-up.

Stereochemical Control and Diastereoselectivity in Synthesis

When the azetidine ring is substituted at multiple positions, the control of stereochemistry becomes a critical aspect of the synthesis. The synthesis of functionalized azetidines with high stereoselectivity is an active area of research. uni-muenchen.denih.govuni-muenchen.de

For the synthesis of this compound, if a chiral center is present at the 3-position of the azetidine ring, the iodination of the corresponding alcohol via an SN2 mechanism, such as the Appel reaction, will proceed with inversion of configuration at the carbon bearing the hydroxyl group. organic-chemistry.orgnrochemistry.com This is an important consideration for the synthesis of enantiomerically pure target molecules.

Diastereoselective methods for the synthesis of substituted azetidines often rely on substrate control or the use of chiral catalysts. For example, iodine-mediated cyclization of homoallylic amines can lead to the formation of cis-2,4-disubstituted azetidines. nih.gov Similarly, the reduction of C-3 functionalized azetidin-2-ones can proceed with high diastereoselectivity to yield trans-azetidines. rsc.org

Scale-Up Considerations for Laboratory and Pilot Production

Scaling up the synthesis of this compound from the laboratory to a pilot or production scale introduces a new set of challenges that must be addressed to ensure a safe, efficient, and reproducible process. labmanager.com

Key considerations for scale-up include:

Reagent Selection and Stoichiometry: On a larger scale, the cost and availability of reagents become more significant. labmanager.com The use of expensive reagents like triphenylphosphine in stoichiometric amounts can be a major cost driver. Therefore, developing a catalytic version of the iodination reaction would be highly advantageous for industrial production.

Thermal Management: The heat generated during exothermic reactions, such as the formation of the phosphonium salt in the Appel reaction, needs to be effectively managed in large-scale reactors to prevent runaway reactions. labmanager.com This requires careful engineering and control of the reactor's heating and cooling systems.

Work-up and Purification: The removal of byproducts, such as triphenylphosphine oxide from the Appel reaction, can be challenging on a large scale. wikipedia.org The use of solid-supported reagents or developing an efficient extraction and crystallization procedure is crucial. Flow chemistry approaches, where reagents are passed through packed-bed reactors containing immobilized catalysts or scavengers, can offer a streamlined and automated solution for multi-step synthesis and purification. syrris.jpnih.gov

Safety: A thorough safety assessment of all reagents, intermediates, and reaction conditions is paramount. labmanager.com The toxicity and potential hazards of reagents like iodine and organic solvents must be carefully managed.

Process Analytical Technology (PAT): Implementing real-time monitoring of the reaction progress can help to ensure consistency and quality control during production. syrris.jp

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules. Through the application of one-dimensional and two-dimensional NMR experiments, a complete assignment of the proton (¹H) and carbon (¹³C) signals of 1-benzyl-3-ethylazetidine can be achieved.

The ¹H NMR spectrum of 1-benzyl-3-ethylazetidine provides crucial information regarding the chemical environment, number, and connectivity of protons in the molecule. The signals are characterized by their chemical shift (δ), multiplicity (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J).

The aromatic protons of the benzyl (B1604629) group typically appear as a multiplet in the downfield region, around δ 7.2-7.4 ppm. The benzylic protons (CH₂ adjacent to the phenyl group) are expected to resonate as a singlet around δ 3.6 ppm. The protons on the azetidine (B1206935) ring and the ethyl substituent will exhibit more complex splitting patterns due to spin-spin coupling. The methine proton at the 3-position of the azetidine ring is expected to be a multiplet, coupled to the adjacent methylene (B1212753) protons of the ring and the ethyl group. The methylene protons of the azetidine ring will likely appear as distinct multiplets due to their diastereotopic nature. The ethyl group will show a characteristic quartet for the methylene protons and a triplet for the methyl protons.

Table 1: Hypothetical ¹H NMR Data for 1-Benzyl-3-ethylazetidine

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.35-7.20 | m | 5H | Ar-H |

| 3.62 | s | 2H | N-CH₂-Ph |

| 3.45 | t, J = 7.5 Hz | 2H | Azetidine-H₂ (α to N) |

| 2.90 | t, J = 7.5 Hz | 2H | Azetidine-H₂ (α to N) |

| 2.75 | m | 1H | Azetidine-H (at C3) |

| 1.50 | q, J = 7.2 Hz | 2H | -CH₂-CH₃ |

Note: This is a representative table based on known chemical shifts for similar structural motifs.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Combined with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, the type of each carbon (CH₃, CH₂, CH, or quaternary C) can be determined.

The aromatic carbons of the benzyl group will appear in the range of δ 127-138 ppm, with the quaternary carbon to which the methylene group is attached being distinct. The benzylic carbon is expected around δ 60-65 ppm. The carbons of the azetidine ring will resonate in the range of δ 30-60 ppm. The ethyl group carbons will be found in the upfield region of the spectrum.

A DEPT-135 experiment would show positive signals for CH and CH₃ carbons, and negative signals for CH₂ carbons. Quaternary carbons are absent in a DEPT-135 spectrum. A DEPT-90 experiment would only show signals for CH carbons.

Table 2: Hypothetical ¹³C NMR and DEPT Data for 1-Benzyl-3-ethylazetidine

| Chemical Shift (δ, ppm) | DEPT-135 | DEPT-90 | Assignment |

|---|---|---|---|

| 138.5 | Absent | Absent | Ar-C (quaternary) |

| 129.0 | Positive | Positive | Ar-CH |

| 128.2 | Positive | Positive | Ar-CH |

| 127.1 | Positive | Positive | Ar-CH |

| 62.5 | Negative | Absent | N-CH₂-Ph |

| 55.0 | Negative | Absent | Azetidine-C₂/C₄ |

| 35.0 | Positive | Positive | Azetidine-C₃ |

| 25.0 | Negative | Absent | -CH₂-CH₃ |

Note: This is a representative table based on known chemical shifts for similar structural motifs.

Two-dimensional (2D) NMR experiments are indispensable for establishing the complete connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. Cross-peaks in the COSY spectrum would confirm the connectivity between the azetidine ring protons and the protons of the ethyl group, as well as couplings between the different protons on the azetidine ring itself.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded carbon and proton atoms. It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. HMBC is crucial for piecing together the molecular fragments, for instance, by showing correlations from the benzylic protons to the aromatic carbons and the azetidine ring carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly useful for determining the stereochemistry and preferred conformation of the azetidine ring. For example, NOE correlations between the benzyl group protons and certain protons on the azetidine ring can indicate the orientation of the benzyl substituent.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-resolution mass spectrometry provides a very accurate measurement of the molecular mass, which can be used to determine the elemental composition of the molecule. For 1-benzyl-3-ethylazetidine (C₁₂H₁₇N), the expected exact mass would be calculated and compared to the experimentally determined value to confirm the molecular formula. For the target compound, 1-Benzyl-3-(2-iodoethyl)azetidine (C₁₂H₁₆IN), HRMS would be critical in confirming the presence of iodine through its characteristic isotopic pattern and precise mass.

In the mass spectrometer, the molecule is ionized and can subsequently break apart into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to identify the molecule and elucidate its structure.

For 1-benzyl-3-ethylazetidine, a common fragmentation pathway would be the cleavage of the benzylic C-N bond, leading to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91, which is often the base peak in the spectrum. Another likely fragmentation would involve the loss of the ethyl group from the azetidine ring. The fragmentation of the azetidine ring itself can also lead to characteristic smaller fragments.

For this compound, additional fragmentation pathways would be observed. The loss of an iodine radical would be a prominent fragmentation. Cleavage of the C-I bond would be a primary event, followed by further fragmentation of the resulting cation.

Table 3: Predicted Key Fragments in the Mass Spectrum of 1-Benzyl-3-ethylazetidine

| m/z | Proposed Fragment |

|---|---|

| 175 | [M]⁺ (Molecular Ion) |

| 91 | [C₇H₇]⁺ (Benzyl cation) |

| 146 | [M - C₂H₅]⁺ (Loss of ethyl group) |

Ionization Techniques (Electrospray Ionization, Electron Impact)

Mass spectrometry provides critical information regarding the molecular weight and fragmentation pattern of a compound, offering insights into its structural composition. The choice of ionization technique significantly influences the resulting mass spectrum.

Electrospray Ionization (ESI): As a soft ionization technique, ESI is expected to generate a prominent protonated molecular ion [M+H]⁺ for this compound, corresponding to an m/z value of 302.0. This is due to the basic nature of the tertiary amine within the azetidine ring, which is readily protonated in the ESI source researchgate.netd-nb.info. Fragmentation under typical ESI conditions would likely be minimal. However, collision-induced dissociation (CID) in a tandem mass spectrometry (MS/MS) experiment would be expected to induce fragmentation. A primary fragmentation pathway would likely involve the loss of the benzyl group as a stable benzyl cation (C₇H₇⁺, m/z 91) or a neutral toluene molecule (C₇H₈) following rearrangement researchgate.netnih.gov. Another plausible fragmentation would be the cleavage of the iodoethyl side chain.

Electron Impact (EI): In contrast to ESI, Electron Impact (EI) is a high-energy ionization technique that typically results in extensive fragmentation wikipedia.orglibretexts.org. The molecular ion peak (M⁺˙) at m/z 301.0 would be expected, though its intensity might be low due to the molecule's susceptibility to fragmentation. The most characteristic fragmentation patterns would likely include:

Alpha-cleavage: Fission of the C-C bond adjacent to the nitrogen atom in the azetidine ring is a common pathway for amines libretexts.org. This could lead to the loss of the iodoethyl group or fragmentation of the ring itself.

Benzylic cleavage: The formation of the tropylium ion (C₇H₇⁺) at m/z 91 is a very common and prominent peak in the EI spectra of benzyl-containing compounds, resulting from the cleavage of the bond between the benzyl group's methylene carbon and the azetidine nitrogen researchgate.net.

Loss of Iodine: Cleavage of the C-I bond would result in a fragment at [M-I]⁺ (m/z 174.1). Subsequent loss of an ethyl group would also be possible.

Predicted Mass Spectrometry Data for this compound

| Ionization Mode | Predicted m/z | Predicted Fragment Identity |

|---|---|---|

| ESI | 302.0 | [M+H]⁺ |

| EI | 301.0 | M⁺˙ |

| EI | 91.1 | [C₇H₇]⁺ (Tropylium ion) |

| EI | 174.1 | [M-I]⁺ |

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

The IR spectrum of this compound is predicted to exhibit several characteristic absorption bands corresponding to its different structural components.

Aromatic C-H Stretching: The presence of the benzyl group will give rise to C-H stretching vibrations of the aromatic ring, typically appearing just above 3000 cm⁻¹ (around 3030-3100 cm⁻¹) libretexts.org.

Aliphatic C-H Stretching: The C-H stretching vibrations of the methylene groups in the azetidine ring, the ethyl chain, and the benzylic position are expected in the 2850-2960 cm⁻¹ region libretexts.org.

Aromatic C=C Stretching: The carbon-carbon stretching vibrations within the benzene ring are expected to produce characteristic absorptions in the 1450-1600 cm⁻¹ region libretexts.org.

C-N Stretching: The stretching vibration of the C-N bonds within the azetidine ring and the bond to the benzyl group would likely appear in the 1250-1020 cm⁻¹ range uc.edu.

C-I Stretching: The carbon-iodine bond is expected to produce a stretching absorption in the far-infrared region, typically between 500 and 600 cm⁻¹ libretexts.org.

Predicted Infrared (IR) Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| 3030-3100 | Aromatic C-H | Stretching |

| 2850-2960 | Aliphatic C-H | Stretching |

| 1450-1600 | Aromatic C=C | Stretching |

| 1250-1020 | C-N | Stretching |

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for non-polar bonds. For this compound, the symmetric vibrations of the aromatic ring are expected to be strong in the Raman spectrum. The C-I stretching vibration may also be more readily observed in the Raman spectrum compared to the IR spectrum. The symmetric breathing mode of the benzene ring, typically around 1000 cm⁻¹, should be a prominent feature.

X-ray Crystallography

While no experimental crystal structure for this compound has been reported, predictions about its solid-state conformation and packing can be made based on related structures.

Single Crystal Diffraction for Absolute Stereochemistry and Conformation Determination

A single crystal X-ray diffraction study would be the definitive method to determine the precise three-dimensional structure of this compound. The azetidine ring is known to adopt a puckered, non-planar conformation researchgate.netljmu.ac.ukresearchgate.net. The degree of puckering and the orientation of the substituents would be determined. The presence of a chiral center at the 3-position of the azetidine ring means the compound can exist as a pair of enantiomers. X-ray crystallography of a single crystal grown from a resolved enantiomer would allow for the determination of its absolute stereochemistry. The conformation of the iodoethyl side chain would also be established, detailing the torsion angles along the C-C bonds.

Analysis of Crystal Packing and Intermolecular Interactions

The crystal packing of this compound would be governed by various intermolecular forces. Van der Waals interactions would be significant. The benzyl group could participate in π-π stacking interactions with neighboring molecules. C-H···π interactions, where a C-H bond from an adjacent molecule interacts with the electron cloud of the benzene ring, are also plausible nih.govnih.gov. Furthermore, the iodine atom could participate in halogen bonding, a directional interaction between the electrophilic region on the iodine and a nucleophilic site on an adjacent molecule acs.orgnih.gov.

Chiroptical Methods for Stereochemical Analysis

Chiroptical spectroscopy involves the differential interaction of chiral substances with left and right circularly polarized light. For a molecule like this compound, which possesses a stereogenic center at the C3 position of the azetidine ring, these techniques are indispensable for determining its absolute configuration (R or S). The presence of this chiral center means the molecule can exist as a pair of non-superimposable mirror images called enantiomers.

Optical rotation is a fundamental chiroptical property exhibited by enantiomers. When a beam of plane-polarized light is passed through a solution containing a chiral compound, the plane of polarization is rotated. The direction and magnitude of this rotation are characteristic of the specific enantiomer.

Optical Rotation: The observed angle of rotation (α) is measured using a polarimeter. This value is dependent on several factors, including the concentration of the sample, the path length of the light through the sample, the wavelength of the light used (typically the sodium D-line at 589 nm), and the temperature.

Specific Rotation [α]: To obtain a standardized value for comparison, the specific rotation is calculated. It is an intrinsic property of a chiral compound. The formula for specific rotation is:

[α]λT = α / (l × c)

Where:

T is the temperature in degrees Celsius.

λ is the wavelength of light.

α is the observed rotation in degrees.

l is the path length in decimeters (dm).

c is the concentration in grams per milliliter (g/mL) for pure liquids or grams per 100 mL for solutions.

A positive (+) or dextrorotatory rotation indicates that the plane of polarized light is rotated to the right (clockwise), while a negative (-) or levorotatory rotation signifies rotation to the left (counter-clockwise). An equal mixture of both enantiomers, known as a racemic mixture, will exhibit no optical rotation.

While specific experimental data for this compound is not available in the surveyed literature, the following table illustrates how such data would be presented.

| Enantiomer | Hypothetical Specific Rotation [α]D20 | Solvent |

| (R)-1-Benzyl-3-(2-iodoethyl)azetidine | +X.X° | CHCl₃ |

| (S)-1-Benzyl-3-(2-iodoethyl)azetidine | -X.X° | CHCl₃ |

| (rac)-1-Benzyl-3-(2-iodoethyl)azetidine | 0° | CHCl₃ |

Note: The values in this table are hypothetical and for illustrative purposes only.

Electronic Circular Dichroism (ECD) is a powerful spectroscopic technique that provides more detailed stereochemical information than optical rotation alone. ECD measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. An ECD spectrum is a plot of this difference (Δε = εL - εR) against wavelength.

The resulting spectrum contains positive and/or negative peaks, known as Cotton effects, which are characteristic of the electronic transitions within the chiral molecule's chromophores. The sign and intensity of these Cotton effects are highly sensitive to the spatial arrangement of the atoms around the chromophore, and thus to the absolute configuration of the molecule.

For this compound, the benzyl group and the iodine atom, as well as the azetidine ring itself, act as chromophores that would give rise to a characteristic ECD spectrum. The analysis typically involves:

Experimental Measurement: The ECD spectrum of a purified enantiomer is recorded.

Theoretical Calculation: Quantum mechanical calculations are used to predict the theoretical ECD spectra for both the (R) and (S) enantiomers.

Comparison: The experimentally measured spectrum is compared with the calculated spectra. A match between the experimental and one of the theoretical spectra allows for the unambiguous assignment of the absolute configuration.

This combined experimental and theoretical approach is a state-of-the-art method for the stereochemical elucidation of novel chiral compounds.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and geometric parameters of a molecule. However, no specific studies employing these methods for 1-Benzyl-3-(2-iodoethyl)azetidine have been reported.

Density Functional Theory (DFT) for Electronic Structure and Molecular Orbitals

There are no published DFT studies that have calculated the electronic structure, Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the distribution of molecular orbitals for this compound. Such calculations would be invaluable for predicting the molecule's reactivity, kinetic stability, and potential sites for nucleophilic or electrophilic attack.

Hartree-Fock and Post-Hartree-Fock Methods for Energy Minimization

Information regarding the use of Hartree-Fock or more advanced post-Hartree-Fock methods to determine the optimized geometry and minimum energy of this compound is not available in the scientific literature. These calculations would provide precise bond lengths, bond angles, and dihedral angles for the molecule's most stable conformation.

Conformational Energy Landscapes and Isomer Stability Analysis

A detailed analysis of the conformational energy landscape of this compound, which would involve mapping the energy as a function of key dihedral angles, has not been performed. Consequently, there is no data on the relative stabilities of different conformers or isomers.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide insights into the dynamic behavior of molecules over time, including conformational changes and interactions with their environment. No MD simulation studies have been published for this compound.

Conformational Sampling and Dynamics

There is no available research on the conformational sampling and dynamics of this compound. MD simulations would be essential to understand the flexibility of the azetidine (B1206935) ring and the side chains, as well as the accessible conformational states under different conditions.

Investigation of Solvation Effects and Intermolecular Interactions

The influence of different solvents on the conformation and behavior of this compound has not been investigated through MD simulations. Furthermore, there is no data on the specific intermolecular interactions this compound might form with itself or other molecules, which is crucial for understanding its physical properties and behavior in a biological context.

Prediction of Spectroscopic Parameters

Theoretical predictions of spectroscopic parameters are fundamental in characterizing a molecule. These calculations, typically employing Density Functional Theory (DFT) or other ab initio methods, can accurately forecast the spectral signatures of a compound, aiding in its identification and structural elucidation.

Calculated NMR Chemical Shifts and Coupling Constants

Currently, there are no published studies detailing the calculated Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants for this compound. Such a study would involve optimizing the molecule's geometry and then using methods like the Gauge-Including Atomic Orbital (GIAO) method to predict the ¹H and ¹³C chemical shifts. These theoretical values, when compared with experimental data, can confirm the compound's structure and provide a deeper understanding of the electronic environment of each atom.

A hypothetical data table for such calculated parameters is presented below to illustrate the type of information that would be generated from such a study.

Hypothetical Calculated NMR Data for this compound

| Atom | Calculated ¹³C Chemical Shift (ppm) | Calculated ¹H Chemical Shift (ppm) | Calculated J-Coupling (Hz) |

| Benzyl-CH₂ | Data not available | Data not available | Data not available |

| Benzyl-C_ipso | Data not available | - | - |

| Benzyl-C_ortho | Data not available | Data not available | Data not available |

| Benzyl-C_meta | Data not available | Data not available | Data not available |

| Benzyl-C_para | Data not available | Data not available | Data not available |

| Azetidine-C2 | Data not available | Data not available | Data not available |

| Azetidine-C3 | Data not available | Data not available | Data not available |

| Azetidine-C4 | Data not available | Data not available | Data not available |

| Iodoethyl-CH₂ | Data not available | Data not available | Data not available |

| Iodoethyl-CH₂I | Data not available | Data not available | Data not available |

Simulated Vibrational Spectra (IR, Raman)

Similarly, the scientific literature lacks reports on the simulated infrared (IR) and Raman spectra of this compound. Computational vibrational analysis predicts the frequencies and intensities of the vibrational modes of a molecule. These simulations are instrumental in assigning the peaks observed in experimental IR and Raman spectra to specific molecular motions, such as stretching, bending, and torsional modes.

A theoretical investigation would provide a detailed vibrational frequency table, as illustrated by the hypothetical data below.

Hypothetical Simulated Vibrational Frequencies for this compound

| Vibrational Mode | Calculated IR Frequency (cm⁻¹) | Calculated Raman Activity (Å⁴/amu) |

| C-H stretch (aromatic) | Data not available | Data not available |

| C-H stretch (aliphatic) | Data not available | Data not available |

| C=C stretch (aromatic) | Data not available | Data not available |

| C-N stretch (azetidine) | Data not available | Data not available |

| C-I stretch | Data not available | Data not available |

| CH₂ bend | Data not available | Data not available |

Reactivity and Mechanistic Predictions

Computational chemistry is a powerful tool for predicting the reactivity of molecules and elucidating reaction mechanisms. For this compound, such studies could provide critical information for its synthesis and its behavior in chemical reactions.

Transition State Analysis for Key Synthetic Steps

The synthesis of this compound likely involves nucleophilic substitution or ring-opening reactions. A transition state analysis of the key synthetic steps would identify the energy barriers and the geometry of the transition states, offering a detailed picture of the reaction pathway. At present, no such analysis for the synthesis of this specific compound has been reported.

Reaction Energy Profiles and Kinetic Barriers

Theoretical calculations can map out the entire energy landscape of a reaction, providing the reaction energy profiles and kinetic barriers. This information is crucial for optimizing reaction conditions, such as temperature and catalyst choice, to improve reaction yields and selectivity. For this compound, this data remains to be computationally explored.

Theoretical Assessment of Nucleophilicity and Electrophilicity of Functional Groups

The reactivity of this compound is determined by the nucleophilic and electrophilic nature of its functional groups. The nitrogen atom of the azetidine ring is expected to be nucleophilic, while the carbon atom attached to the iodine is electrophilic. A quantitative theoretical assessment, using reactivity descriptors such as Fukui functions or molecular electrostatic potential maps, would provide precise information on the reactive sites of the molecule. This would be invaluable for predicting its behavior in various chemical transformations. However, such a specific theoretical assessment for this compound is not available in the current body of scientific literature.

Chemical Reactivity and Derivatization Strategies

Reactions at the Azetidine (B1206935) Nitrogen

The tertiary amine within the azetidine ring of 1-benzyl-3-(2-iodoethyl)azetidine is a key center of reactivity, readily participating in reactions that expand its substitution pattern.

N-Alkylation and N-Acylation Reactions

The lone pair of electrons on the azetidine nitrogen allows for its facile reaction with electrophilic reagents such as alkyl halides and acyl chlorides.

N-Alkylation involves the reaction of the azetidine nitrogen with an alkyl halide, leading to the formation of a quaternary ammonium (B1175870) salt. This reaction typically proceeds under standard alkylation conditions. For instance, treatment of a related N-benzyl substituted azetidine with benzyl (B1604629) bromide in a suitable solvent like tetrahydrofuran (B95107) (THF) at low temperatures can lead to the corresponding N-benzylated quaternary salt. The choice of base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), can influence the reaction's efficiency.

N-Acylation introduces an acyl group to the nitrogen atom. This is commonly achieved by reacting the azetidine with an acyl chloride or anhydride. While specific data on this compound is limited, related N-aryl systems have been shown to undergo acylation with various acyl chlorides, such as 4-nitrobenzoyl chloride, often in the presence of a base like triethylamine (B128534) (NEt3). In some cases, for less reactive systems, heating or the use of stronger bases like sodium hydride (NaH) or n-butyllithium (nBuLi) in solvents like dimethylformamide (DMF) or THF may be necessary to facilitate the reaction.

A general representation of these reactions is depicted below:

Scheme 1: General N-Alkylation and N-Acylation of a 1-Benzyl-3-substituted Azetidine.

Quaternization Reactions of the Tertiary Amine

The tertiary amine of this compound can be readily quaternized by reaction with an alkylating agent, most commonly an alkyl halide like methyl iodide. This reaction converts the neutral tertiary amine into a positively charged quaternary ammonium salt. The process is typically carried out by treating the azetidine derivative with the alkylating agent in a suitable solvent. For instance, the quaternization of N-methylphenyl-benzimidazole azomethines has been achieved using methyl iodide under pressure. Similarly, N-quaternary quinuclidinium salts have been synthesized from 3-benzamidoquinuclidines using reagents like p-methylbenzyl bromide. These examples suggest that this compound would readily undergo quaternization.

| Reactant (Azetidine Derivative) | Alkylating Agent | Product (Quaternary Salt) | Reference |

| N-Methylphenyl-benzimidazole azomethine | Methyl Iodide | N-Methyl-N'-iodomethyl-phenyl-benzimidazolium iodide | General concept from similar reactions |

| 3-Benzamidoquinuclidine | p-Methylbenzyl Bromide | N-(p-Methylbenzyl)-3-benzamidoquinuclidinium bromide | General concept from similar reactions |

Reactions Involving the Iodoethyl Moiety

The iodoethyl side chain of this compound provides a primary electrophilic carbon center that is susceptible to nucleophilic attack, allowing for the introduction of a wide range of functional groups.

Nucleophilic Substitution Reactions (SN1, SN2) with Diverse Nucleophiles

The carbon-iodine bond is relatively weak and polarized, making the terminal carbon of the iodoethyl group an excellent site for nucleophilic substitution reactions. These reactions typically proceed via an SN2 mechanism, involving a backside attack by the nucleophile, leading to inversion of stereochemistry if the carbon were chiral.

Alcohols and phenols, in their deprotonated forms (alkoxides and phenoxides), are effective nucleophiles for displacing the iodide ion. The reaction is generally carried out in the presence of a base to generate the more nucleophilic alkoxide or phenoxide.

| Nucleophile (Oxygen-based) | Reagent/Conditions | Expected Product |

| Methanol (B129727) | Sodium Methoxide (B1231860) (Base) | 1-Benzyl-3-(2-methoxyethyl)azetidine |

| Phenol | Sodium Phenoxide (Base) | 1-Benzyl-3-(2-phenoxyethyl)azetidine |

Nitrogen-containing nucleophiles, such as primary and secondary amines, as well as the azide (B81097) ion, readily react with the iodoethyl group to form new carbon-nitrogen bonds.

Reaction with a primary or secondary amine would lead to the corresponding secondary or tertiary amine, respectively. For instance, reaction with a primary amine like benzylamine (B48309) would yield N-benzyl-2-(1-benzylazetidin-3-yl)ethanamine.

The azide ion (N3-), typically introduced as sodium azide, is an excellent nucleophile for SN2 reactions. The reaction of this compound with sodium azide in a suitable solvent like DMF would produce 1-benzyl-3-(2-azidoethyl)azetidine. nih.gov This azido (B1232118) derivative can then be further functionalized, for example, through reduction to the corresponding primary amine or by participating in click chemistry reactions.

| Nucleophile (Nitrogen-based) | Reagent/Conditions | Expected Product | Reference |

| Primary Amine (e.g., R-NH2) | Heat/Solvent | 1-Benzyl-3-(2-(alkylamino)ethyl)azetidine | General reactivity principle |

| Secondary Amine (e.g., R2-NH) | Heat/Solvent | 1-Benzyl-3-(2-(dialkylamino)ethyl)azetidine | General reactivity principle |

| Azide | Sodium Azide (NaN3) in DMF | 1-Benzyl-3-(2-azidoethyl)azetidine | nih.gov |

Substitution with Sulfur-based Nucleophiles (Thiols, Sulfides)

The iodoethyl side chain of this compound is susceptible to nucleophilic attack by sulfur-based nucleophiles such as thiols and sulfides. These reactions typically proceed via an SN2 mechanism to furnish the corresponding thioethers. The choice of base and solvent is crucial for the efficient preparation of these derivatives. For instance, the reaction with a thiol (R-SH) in the presence of a non-nucleophilic base like sodium hydride or a carbonate base in an appropriate polar aprotic solvent would be expected to yield the corresponding sulfide (B99878).

A related compound, benzyl 3-(2-mercaptoethyl)azetidine-1-carboxylate, highlights the utility of the resulting sulfur-containing azetidine derivatives, which can serve as precursors for more complex heterocyclic systems. The synthesis of benzyl sulfides can also be achieved through the reaction with phosphinic acid thioesters and benzyl Grignard reagents, showcasing an alternative approach to C-S bond formation. rsc.org

Table 1: Hypothetical Substitution Reactions with Sulfur Nucleophiles

<

| Nucleophile | Reagents and Conditions | Expected Product |

|---|---|---|

| Sodium thiomethoxide (NaSMe) | DMF, room temperature | 1-Benzyl-3-(2-(methylthio)ethyl)azetidine |

| Sodium benzenethiolate (B8638828) (NaSPh) | Ethanol, reflux | 1-Benzyl-3-(2-(phenylthio)ethyl)azetidine |

| Sodium sulfide (Na₂S) | DMF, H₂O, 80 °C | Bis(2-(1-benzylazetidin-3-yl)ethyl)sulfane |

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) for C-C Bond Formation

The carbon-iodine bond in this compound is a prime site for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds and significantly increasing molecular complexity.

Palladium-Catalyzed Coupling Reactions

Palladium catalysts are highly effective for coupling alkyl halides with various partners.

Suzuki Coupling: The Suzuki-Miyaura coupling of benzyl halides with potassium aryltrifluoroborates, catalyzed by palladium complexes like PdCl₂(dppf)·CH₂Cl₂, is a well-established method for forming methylene-linked biaryl systems. nih.gov A similar approach could be applied to this compound, reacting it with boronic acids or their derivatives in the presence of a palladium catalyst and a base to introduce aryl or vinyl substituents. The development of Suzuki-Miyaura cross-coupling reactions on unprotected ortho-bromoanilines with various boronic esters further demonstrates the broad applicability of this method. rsc.org Efficient palladium-catalyzed cross-coupling has also been demonstrated with benzyl carbonates and acetates, suggesting a range of potential coupling partners. nih.gov

Sonogashira Coupling: The Sonogashira reaction allows for the coupling of alkyl halides with terminal alkynes. While traditionally used for aryl and vinyl halides, recent advancements have enabled the copper-catalyzed Sonogashira-type cross-coupling of unactivated alkyl iodides with alkynes. nih.govacs.org A palladium-catalyzed carbonylative Sonogashira coupling of aliphatic alkynes has also been developed. nih.gov These methods could be adapted to couple this compound with various alkynes, leading to the synthesis of alkynyl-substituted azetidines. The reaction of (Z)-2-bromo-2-CF3-vinyl benzyl sulfide with terminal acetylenes in a Sonogashira reaction highlights the utility of this reaction for creating complex sulfur- and fluorine-containing molecules. researchgate.net

Heck Reaction: The Heck reaction, which couples an unsaturated halide with an alkene, is a cornerstone of C-C bond formation. wikipedia.org While typically applied to aryl and vinyl halides, modifications for alkyl halides exist. The reaction of this compound with an alkene in the presence of a palladium catalyst and a base could potentially yield a substituted alkene, further functionalizing the side chain. The Mizoroki-Heck coupling applied to 1,2- and 1,3-dienes showcases the versatility of this reaction in creating complex molecular architectures. nih.gov

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions

<

| Reaction Type | Coupling Partner | Catalyst System (Example) | Expected Product |

|---|---|---|---|

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 1-Benzyl-3-(2-phenylethyl)azetidine |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 1-Benzyl-3-(4-phenylbut-3-yn-1-yl)azetidine |

| Heck | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 1-Benzyl-3-(4-phenylbut-3-en-1-yl)azetidine |

Copper-Mediated Coupling Reactions

Copper-catalyzed cross-coupling reactions offer a cost-effective and often milder alternative to palladium-based systems. Ligand-free copper-catalyzed cross-coupling of alkynes with aryl iodides has been reported, and similar conditions could potentially be explored for alkyl iodides. organic-chemistry.org Copper(I) iodide has been shown to catalyze the cross-coupling of terminal alkynes with 1-bromoalkynes. organic-chemistry.org Furthermore, a general and inexpensive copper-catalyzed carbonylative coupling between alkyl iodides and alcohols or sodium hydroxide (B78521) has been developed. thieme-connect.com The synthesis of benzyl 3-(2-(dimethylamino)ethyl)azetidine-1-carboxylate can involve the alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate, indicating the utility of copper in azetidine chemistry.

Reduction of the Iodide Group

The iodo group can be readily reduced to a hydrogen atom, providing access to 1-benzyl-3-ethylazetidine. This transformation can be achieved using various reducing agents. A common method involves catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst in the presence of a base like diisopropylethylamine (DIEA) to neutralize the generated HI. acs.org Other methods for the reduction of alkyl halides include the use of a Zn-Cu couple in alcohol. unacademy.com Radical reduction methods, for example using tributyltin hydride or, more recently, cleaner electrochemical methods, can also be employed. rsc.org

Elimination Reactions to Form Unsaturated Linkers

Under suitable basic conditions, this compound can undergo an E2 elimination reaction to form 1-benzyl-3-vinylazetidine. This reaction would typically require a strong, non-nucleophilic base to favor elimination over substitution. The resulting vinyl group serves as a valuable synthetic handle for further transformations, such as polymerization or cycloaddition reactions. Alkyl iodides are known to undergo elimination reactions with bases to produce alkenes. byjus.com

Modifications of the Benzyl Group

The N-benzyl group, while often serving as a protecting group, can also be a site for chemical modification.

Debenzylation: The benzyl group can be removed to liberate the secondary amine of the azetidine ring. A standard method for N-debenzylation is catalytic hydrogenolysis over a palladium catalyst. ox.ac.uk Acid-facilitated debenzylation has also been reported for N-Boc, N-benzyl double-protected systems. nih.govnorthwestern.edu An alternative method involves the use of potassium tert-butoxide in DMSO with oxygen. researchgate.net The resulting debenzylated azetidine can then be further functionalized at the nitrogen atom.

Aromatic Substitution: The phenyl ring of the benzyl group can undergo electrophilic aromatic substitution, although the reactivity is influenced by the electron-withdrawing nature of the attached azetidinylmethyl group. masterorganicchemistry.com Friedel-Crafts acylation or nitration could potentially introduce functional groups onto the aromatic ring, providing another avenue for derivatization. chemistry.coach

Benzylic Position Reactivity: The benzylic C-H bonds exhibit enhanced reactivity. wikipedia.org For instance, radical halogenation can occur at the benzylic position.

Table 3: List of Chemical Compounds

Electrophilic Aromatic Substitution on the Phenyl Ring

The benzyl group attached to the azetidine nitrogen can undergo electrophilic aromatic substitution (SEAr) reactions. wikipedia.org The outcome of these reactions is governed by the electronic properties of the N-azetidinylmethyl substituent.

In its neutral state, the nitrogen atom of the azetidine ring acts as an electron-donating group through the benzylic methylene (B1212753), activating the phenyl ring towards electrophilic attack. This directing effect favors the substitution at the ortho and para positions. However, under the strongly acidic conditions often required for many electrophilic aromatic substitution reactions (e.g., nitration, sulfonation), the basic nitrogen of the azetidine ring will be protonated. The resulting azetidinium ion becomes a strongly electron-withdrawing and deactivating group, which directs incoming electrophiles to the meta position. libretexts.org

The general mechanism involves the attack of the aromatic π-system on an electrophile (E+), forming a resonance-stabilized carbocation intermediate (sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.com

Below is a table summarizing the expected major products for common electrophilic aromatic substitution reactions on the phenyl ring of this compound under both neutral (activating) and acidic (deactivating) conditions.

| Reaction | Reagents | Conditions | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | Strongly Acidic | 1-(3-Nitrobenzyl)-3-(2-iodoethyl)azetidine |

| Halogenation (Bromination) | Br₂, FeBr₃ | Lewis Acidic | 1-(4-Bromobenzyl)-3-(2-iodoethyl)azetidine and 1-(2-Bromobenzyl)-3-(2-iodoethyl)azetidine |

| Sulfonation | Fuming H₂SO₄ | Strongly Acidic | 4-((3-(2-Iodoethyl)azetidin-1-yl)methyl)benzenesulfonic acid |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Lewis Acidic | Not generally recommended due to potential N-alkylation and rearrangements. |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Lewis Acidic | Complexation of the Lewis acid with the nitrogen atom can deactivate the ring. |

Benzylic Functionalization (e.g., Oxidation, Halogenation)

The benzylic C-H bonds in this compound are susceptible to functionalization, offering a pathway to introduce new chemical moieties at this position without altering the aromatic or heterocyclic rings.

Oxidation: The benzylic methylene group can be oxidized to a carbonyl group (ketone) using various oxidizing agents. This transformation would yield 1-Benzoyl-3-(2-iodoethyl)azetidine, converting the benzyl amine into a benzamide. This reaction changes the electronic properties of the nitrogen substituent from electron-donating to electron-withdrawing.

Halogenation: Free radical halogenation at the benzylic position can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator. This would lead to the formation of 1-(α-bromobenzyl)-3-(2-iodoethyl)azetidine, a reactive intermediate that can be used for subsequent nucleophilic substitution reactions.

Recent advances in photoredox catalysis have enabled a range of benzylic C-H functionalizations under mild conditions. nih.govnih.gov These methods could potentially be applied to this compound for C-N, C-O, or C-C bond formation at the benzylic position.

The table below outlines potential benzylic functionalization reactions.

| Reaction Type | Typical Reagents | Potential Product |

| Oxidation | KMnO₄ or CrO₃ | 1-Benzoyl-3-(2-iodoethyl)azetidine |

| Radical Bromination | N-Bromosuccinimide (NBS), AIBN | 1-(α-Bromobenzyl)-3-(2-iodoethyl)azetidine |

| C-N Bond Formation (via Photoredox Catalysis) | Heteroaromatic amine, photocatalyst, oxidant | 1-(α-(Heteroaryl)benzyl)-3-(2-iodoethyl)azetidine |

| C-O Bond Formation (via Photoredox Catalysis) | Alcohol/Carboxylic Acid, photocatalyst, oxidant | 1-(α-Alkoxy/Acyloxybenzyl)-3-(2-iodoethyl)azetidine |

Ring-Opening and Rearrangement Reactions of the Azetidine Core

The four-membered azetidine ring is strained and can undergo ring-opening reactions under various conditions, providing access to linear, functionalized amine derivatives.

Acid- or Base-Catalyzed Ring Opening Reactions

The polarization of the C-N bonds in the azetidine ring facilitates nucleophilic attack, leading to ring cleavage. The regioselectivity of this opening is influenced by steric and electronic factors of the substituents on the ring. magtech.com.cn

Acid-Catalyzed Ring Opening: In the presence of an acid, the azetidine nitrogen is protonated, forming a more reactive azetidinium ion. Nucleophilic attack then proceeds, typically at the less sterically hindered carbon adjacent to the nitrogen. For this compound, this would likely be the C4 position. The reaction with a nucleophile (Nu-) would lead to the formation of a γ-amino alcohol, halide, or other functionalized propane (B168953) derivative. Lewis acids can also mediate the ring-opening of azetidines. researchgate.netfrontiersin.org

Base-Catalyzed Ring Opening: Under basic conditions, direct nucleophilic attack on the carbon atoms of the azetidine ring is less common unless the ring is activated by an electron-withdrawing group on the nitrogen. However, intramolecular reactions are possible. For instance, if a nucleophilic center is generated on the side chain, it could potentially lead to an intramolecular ring-opening.

The table below illustrates potential products from the nucleophilic ring-opening of this compound.

| Catalyst | Nucleophile (Nu-H) | Predicted Major Product |

| Acid (e.g., HCl) | H₂O | 3-(Benzylamino)-1-iodobutan-2-ol |

| Acid (e.g., HBr) | HBr | N-Benzyl-N-(2-bromo-1-(iodomethyl)propyl)amine |

| Acid | CH₃OH | N-Benzyl-3-iodo-1-methoxybutan-2-amine |

| Base (e.g., NaCN) | HCN | 4-(Benzylamino)-2-(iodomethyl)butanenitrile |

Thermal or Photochemical Rearrangements

Azetidine derivatives can undergo rearrangements when subjected to heat or light, often leading to the formation of other heterocyclic systems or acyclic isomers.

Thermal Rearrangements: Heating azetidines can lead to various rearrangements, including ring expansion to pyrrolidines or ring-contraction, although these are often dependent on the specific substitution pattern. For this compound, thermal stress might also induce elimination reactions involving the iodoethyl side chain.

Photochemical Rearrangements: Photochemical reactions of azetidines can be complex. The Norrish-Yang cyclization is a known photochemical reaction for related compounds, which can lead to strained bicyclic intermediates that subsequently undergo ring-opening. beilstein-journals.orgresearchgate.net Irradiation of azetidine derivatives can also lead to cleavage of the C-N bonds, potentially resulting in the formation of imines and alkenes. The specific photochemical behavior of this compound has not been documented, but it is plausible that it could undergo rearrangements to form more stable structures upon UV irradiation. The Stevens rearrangement is another possibility for related aziridinium (B1262131) ylides, which can lead to ring-expanded products. acs.org

Due to the lack of specific studies on this compound, predicting the exact products of thermal or photochemical rearrangements is speculative. However, the known reactivity of azetidines suggests that such conditions could lead to a variety of structural isomers.

Applications As a Synthetic Building Block and Precursor

Role in Complex Molecule Synthesis

The construction of novel, intricate molecules, particularly those containing nitrogen, is a central goal of organic synthesis. Building blocks that offer both structural rigidity and versatile reactivity are highly sought after for this purpose. lifechemicals.commagtech.com.cn

1-Benzyl-3-(2-iodoethyl)azetidine is an ideal starting material for synthesizing more complex polycyclic and heterocyclic structures. The iodoethyl side chain can readily undergo alkylation reactions with a wide range of nucleophiles. For instance, reaction with amines, thiols, or other nitrogen-rich heterocycles can lead to the formation of larger ring systems or densely functionalized acyclic chains appended to the azetidine (B1206935) core.

One synthetic strategy involves the intramolecular cyclization of derivatives formed from the title compound. By reacting this compound with a nucleophile that also contains a reactive site, a subsequent ring-closing reaction can be triggered to form fused or bridged bicyclic systems. The azetidine ring itself is a stable structural unit that is increasingly utilized in drug discovery. lifechemicals.comenamine.net

Table 1: Representative Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Structure | Resulting Functional Group |

| Amine | Aniline | N-(2-(1-benzylazetidin-3-yl)ethyl)aniline | Secondary Amine |

| Thiol | Thiophenol | 1-Benzyl-3-(2-(phenylthio)ethyl)azetidine | Thioether |

| Azide (B81097) | Sodium Azide | 1-Benzyl-3-(2-azidoethyl)azetidine | Azide |

| Malonate | Diethyl malonate | Diethyl 2-(2-(1-benzylazetidin-3-yl)ethyl)malonate | Alkylated Malonate Ester |

These reactions demonstrate the conversion of the iodoethyl group into various functional handles that can be used for further elaboration into complex heterocyclic systems. For example, the resulting azide can undergo a Huisgen cycloaddition to form a triazole ring. rsc.org

The conformational rigidity of the azetidine ring is one of its most significant features for medicinal chemistry and chemical biology. enamine.net When incorporated into larger molecules, it restricts the rotational freedom of the molecular backbone, presenting appended functional groups in well-defined spatial orientations. This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially increasing affinity. enamine.net

By using this compound as a building block, chemists can introduce the N-benzylazetidin-3-ylethyl moiety into a lead compound. This allows for the systematic exploration of the chemical space around a pharmacophore, probing how spatial constraints and the introduction of the azetidine nitrogen affect biological activity. The synthesis of libraries of compounds based on this scaffold can accelerate structure-activity relationship (SAR) studies. lifechemicals.com

Development of Chemical Probes for Biological Systems (Excluding Clinical Applications)

Chemical probes are essential tools for studying biological systems in vitro. They allow for the visualization, identification, and characterization of proteins and other biomolecules. The synthesis of such probes often requires a modular approach, combining a recognition element, a reporter tag (like a fluorophore), and sometimes a reactive group for covalent attachment.

The incorporation of azetidine moieties has been shown to favorably modify the photophysical properties of certain fluorophores. nih.gov this compound serves as a versatile precursor for creating fluorescent probes. The iodoethyl group can be converted into a more synthetically tractable functional group, such as an azide or an alkyne, via nucleophilic substitution.

This functionalized azetidine can then be conjugated to a fluorophore using highly efficient and orthogonal "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). nih.gov This modular strategy allows for the late-stage introduction of the azetidine-containing fragment to a complex fluorescent scaffold, creating a novel probe for in vitro imaging or flow cytometry experiments. Similarly, it can be attached to a molecule with known binding properties (like biotin) to create an affinity probe for pull-down assays.

Table 2: Synthetic Scheme for a Fluorescent Probe

| Step | Reactant 1 | Reactant 2 | Conditions | Intermediate/Product |

| 1 | This compound | Sodium Azide (NaN₃) | DMF, 60 °C | 1-Benzyl-3-(2-azidoethyl)azetidine |

| 2 | 1-Benzyl-3-(2-azidoethyl)azetidine | Alkyne-Fluorophore | Cu(I) catalyst, e.g., CuSO₄/Sodium Ascorbate | Azetidine-Triazole-Fluorophore Conjugate |

This two-step process highlights a common pathway to covalently link the azetidine building block to a reporter molecule for biological studies.

Photoaffinity labeling is a powerful technique to identify the cellular targets of a bioactive compound. A photoaffinity probe typically consists of the parent compound, a photoreactive group (e.g., a benzophenone, diazirine, or phenyl azide), and a reporter handle (e.g., an alkyne or azide) for downstream detection.

This compound can be used as a structural component in the synthesis of such probes. For example, if a research compound contains an azetidine moiety, a photoaffinity version can be synthesized. The iodoethyl group of the title compound can be converted to an azide. This azido-azetidine derivative can then be "clicked" onto a molecule containing both a photoreactive group and a terminal alkyne. Upon incubation with a biological sample and exposure to UV light, the probe will covalently cross-link to its binding partners, which can then be isolated and identified via the reporter handle.

Precursor for Radiochemical Synthesis (Focus on Chemistry, not Clinical Use)

Radiolabeled compounds are indispensable in many areas of chemical and biological research for tracing the fate of molecules. The synthesis of these tracers requires precursors that can be efficiently labeled with a radionuclide.

The most common method for introducing radioiodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I) is through electrophilic or nucleophilic substitution on a suitable precursor. While direct radioiodination of this compound is not the typical approach, its non-radioactive ("cold") iodo-form serves as an authentic standard for chromatographic comparison. The true radiochemical precursor would typically be a molecule with a better leaving group, such as a tosylate or mesylate.

The synthesis would involve preparing 1-Benzyl-3-(2-tosyloxyethyl)azetidine from the corresponding alcohol. This tosylate precursor would then be reacted with a radioactive iodide salt, such as Na[¹²⁵I], in a nucleophilic substitution reaction to yield the desired radiolabeled product, 1-Benzyl-3-(2-[¹²⁵I]iodoethyl)azetidine. nih.govnih.gov The high efficiency of this type of substitution reaction is crucial when working with short-lived isotopes and small quantities of material. The resulting radiolabeled azetidine derivative could then be used in in vitro binding assays or biodistribution studies in animal models, strictly for research purposes.

Incorporation of Radioisotopes (e.g., [¹⁸F], [¹¹C], [¹²³I], [¹³¹I]) for Advanced Radiochemical Synthesis

The presence of an iodoethyl group in this compound makes it a prime candidate for the introduction of radioisotopes, a critical step in the synthesis of radiolabeled compounds for imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT).

Radioiodination: The most direct application is in the synthesis of radioiodinated molecules. The terminal iodine atom on the ethyl side chain can be readily exchanged with radioactive isotopes of iodine, such as Iodine-123 ([¹²³I]) or Iodine-131 ([¹³¹I]), through nucleophilic substitution reactions. These isotopes are pivotal for SPECT imaging. The synthesis would likely involve reacting the precursor with a source of radioactive iodide, such as Na[¹²³I] or Na[¹³¹I], under conditions that facilitate the isotopic exchange.

Precursor for Fluorine-18 Labeling: For PET imaging, the short-lived isotope Fluorine-18 ([¹⁸F]) is of paramount importance. While direct displacement of the iodide with [¹⁸F]fluoride can be challenging, the iodoethyl group can be converted into a better leaving group, such as a tosylate or mesylate. This two-step approach would first involve the synthesis of a corresponding tosylated or mesylated precursor from this compound. Subsequent nucleophilic substitution with [¹⁸F]fluoride would yield the desired ¹⁸F-labeled azetidine derivative.

Precursor for Carbon-11 Labeling: The introduction of Carbon-11 ([¹¹C]) could be envisioned through several synthetic routes. For instance, the iodoethyl group could potentially be transformed into an amino group, which could then be methylated using [¹¹C]methyl iodide or [¹¹C]methyl triflate. Alternatively, the iodide could be displaced by a [¹¹C]cyanide, followed by further chemical modifications.

The N-benzyl group in the parent compound serves as a protecting group for the azetidine nitrogen, preventing unwanted side reactions during these radiolabeling steps. This group can be removed in a final step, if a free secondary amine is required for the final radiotracer.

Design and Synthesis of Radioligands for in vitro Receptor Binding Assays or ex vivo Animal Studies

The azetidine scaffold is increasingly recognized in medicinal chemistry for its ability to impart favorable properties such as improved solubility and metabolic stability. nih.gov By incorporating a radioisotope, this compound could serve as a precursor to novel radioligands for studying various biological targets.

The general strategy would involve coupling the radiolabeled azetidine moiety to a pharmacophore—a molecular fragment responsible for the biological activity of a drug. This could be achieved by modifying the iodoethyl side chain (or a derivative thereof) to include a reactive functional group for conjugation. The resulting radioligand could then be used in:

In vitro Receptor Binding Assays: These assays are fundamental in pharmacology for determining the affinity of a ligand for a specific receptor. A radiolabeled ligand allows for the quantification of binding to receptors in tissue homogenates or cell cultures.

Ex vivo Animal Studies: Following administration of the radioligand to a research animal, ex vivo autoradiography can be performed on tissue sections to visualize the distribution of the target receptor. This provides valuable information on the regional expression of the receptor in various organs, including the brain.

The choice of radioisotope would depend on the application, with longer-lived isotopes like [¹²⁵I] being suitable for in vitro assays, while shorter-lived isotopes like [¹⁸F] and [¹¹C] are necessary for in vivo imaging studies that could follow initial ex vivo characterization.

Contribution to Novel Synthetic Methodologies

The unique combination of a strained four-membered ring and a reactive alkyl iodide suggests that this compound could be a valuable substrate for exploring and developing new synthetic reactions.

Substrate for New Catalytic Transformations

The iodoethyl group is an excellent handle for a variety of catalytic cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. youtube.com this compound could serve as a substrate to explore the application of these reactions in the context of azetidine functionalization.

| Potential Cross-Coupling Reaction | Reagent | Potential Product |

| Suzuki Coupling | Arylboronic acid | 1-Benzyl-3-(2-arylethyl)azetidine |

| Sonogashira Coupling | Terminal alkyne | 1-Benzyl-3-(2-alkynylethyl)azetidine |

| Heck Coupling | Alkene | 1-Benzyl-3-(alkenyl)azetidine derivative |

| Buchwald-Hartwig Amination | Amine | 1-Benzyl-3-(2-aminoethyl)azetidine derivative |

| Negishi Coupling | Organozinc reagent | 1-Benzyl-3-(2-alkylethyl)azetidine |

These transformations would allow for the introduction of a wide array of chemical functionalities at the terminus of the ethyl side chain, significantly expanding the chemical space accessible from this precursor. The development of mild reaction conditions that preserve the strained azetidine ring would be a key aspect of this research. nih.gov

Development of Multi-component or One-Pot Synthesis Sequences

Multi-component reactions (MCRs) and one-pot syntheses are highly efficient strategies for building molecular complexity in a single operation. The bifunctional nature of this compound—with a nucleophilic nitrogen (after debenzylation) and an electrophilic iodoethyl group—makes it an intriguing candidate for the design of such processes.

A hypothetical one-pot sequence could involve:

Reductive debenzylation to unmask the secondary amine of the azetidine ring.

Reaction of the amine with an electrophile (e.g., in a Michael addition or an acylation).

Intramolecular or intermolecular reaction at the iodoethyl side chain, for example, a cyclization or a coupling reaction.

The development of such sequences would be a testament to the synthetic utility of this building block, enabling the rapid assembly of complex molecules containing the azetidine motif. The azetidine ring itself can be involved in multicomponent reactions, often through cycloaddition pathways. nih.govacs.org

Potential Applications in Materials Science or Polymer Chemistry

While less explored, the strained nature of the azetidine ring suggests potential applications in polymer science.

Monomer for Controlled Polymerization (if applicable)

Azetidines are known to undergo cationic ring-opening polymerization (CROP) to produce polyamines. rsc.orgresearchgate.net In this context, this compound could theoretically serve as a functional monomer.

The polymerization would be initiated by a cationic species, leading to the opening of the azetidine ring and the formation of a linear polymer chain. The resulting polymer would have a repeating unit containing a backbone N-benzyl group and a pendant 2-iodoethyl group.